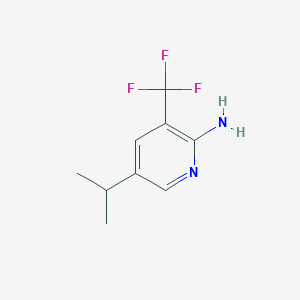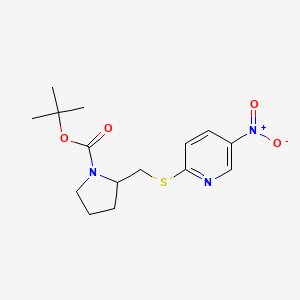
5-Isopropyl-3-(trifluoromethyl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isopropyl-3-(trifluoromethyl)pyridin-2-amine is a chemical compound that belongs to the class of trifluoromethyl-substituted pyridines. These compounds are known for their unique chemical properties, which make them valuable in various scientific and industrial applications. The presence of the trifluoromethyl group significantly influences the compound’s electronic properties, solubility, and lipophilicity, making it a subject of interest in fields such as medicinal chemistry, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Pd-catalyzed amination reaction, where 2-bromo-5-(trifluoromethyl)pyridine reacts with isopropylamine in the presence of a Pd(dba)2/BINAP catalytic system . This reaction proceeds under mild conditions and provides good to high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of 5-Isopropyl-3-(trifluoromethyl)pyridin-2-amine may involve large-scale batch or continuous flow processes. The use of microwave reactors and sealed ampoules can enhance reaction rates and yields, although these methods may require careful optimization to avoid overreaction and ensure scalability .
Análisis De Reacciones Químicas
Types of Reactions
5-Isopropyl-3-(trifluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted amines, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
5-Isopropyl-3-(trifluoromethyl)pyridin-2-amine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism by which 5-Isopropyl-3-(trifluoromethyl)pyridin-2-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by influencing its electronic properties and steric interactions. This results in the modulation of specific biochemical pathways, leading to the desired biological or chemical effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: This compound shares the trifluoromethyl group but has a chlorine atom instead of an isopropyl group, leading to different reactivity and applications.
4-Amino-2-(trifluoromethyl)pyridine: Similar in structure but with the amino group at a different position, affecting its chemical behavior and uses.
5-Amino-3-(trifluoromethyl)pyridin-2-ol: Contains a hydroxyl group, which introduces additional hydrogen bonding capabilities.
Uniqueness
5-Isopropyl-3-(trifluoromethyl)pyridin-2-amine is unique due to the combination of the isopropyl and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it particularly valuable in applications requiring specific binding affinities and reactivities .
Propiedades
Fórmula molecular |
C9H11F3N2 |
|---|---|
Peso molecular |
204.19 g/mol |
Nombre IUPAC |
5-propan-2-yl-3-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C9H11F3N2/c1-5(2)6-3-7(9(10,11)12)8(13)14-4-6/h3-5H,1-2H3,(H2,13,14) |
Clave InChI |
CEARPYCQWAQHMH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=C(N=C1)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Chloro-N-(5-nitro-2-thiazolyl)benzo[b]thiophene-2-carboxamide](/img/structure/B13968025.png)



![1-(1,6-Diazaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13968039.png)

![6-Oxa-1-azabicyclo[3.2.1]oct-3-EN-7-one](/img/structure/B13968053.png)


![1-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13968083.png)

